molecular formula C20H24O7 B137188 alpha-Peroxyachifolid CAS No. 134954-21-5

alpha-Peroxyachifolid

Cat. No. B137188
CAS RN: 134954-21-5
M. Wt: 376.4 g/mol
InChI Key: UMHHYRUGXILZJB-MVKXAPRWSA-N
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Description

Alpha-Peroxyachifolid is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is known to possess potent antibacterial and antifungal properties, making it a promising candidate for use in various scientific research applications.

Scientific Research Applications

Alpha-Peroxyachifolid has numerous potential applications in scientific research. One of the most promising applications of this compound is its use as an antibacterial and antifungal agent. Studies have shown that alpha-Peroxyachifolid is effective against a wide range of bacteria and fungi, including antibiotic-resistant strains. This makes it a promising candidate for the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of alpha-Peroxyachifolid is not yet fully understood. However, studies have shown that it works by damaging the cell membrane of bacteria and fungi, leading to cell death. This mechanism of action is similar to that of other antibacterial and antifungal agents, but alpha-Peroxyachifolid is unique in its ability to target a wide range of microorganisms.
Biochemical and Physiological Effects:
Alpha-Peroxyachifolid has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, disrupt biofilm formation, and reduce the production of virulence factors. Additionally, alpha-Peroxyachifolid has been shown to have low toxicity and is well-tolerated by mammalian cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of alpha-Peroxyachifolid for lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for researchers studying the mechanisms of bacterial and fungal infections. Additionally, its low toxicity and well-tolerated nature make it a safe compound to work with in the lab. However, one limitation of alpha-Peroxyachifolid is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are numerous potential future directions for research on alpha-Peroxyachifolid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of alpha-Peroxyachifolid. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of bacterial and fungal infections. Other potential future directions include exploring the use of alpha-Peroxyachifolid in agriculture and food preservation, as well as its potential use in the development of new materials and coatings.

properties

CAS RN

134954-21-5

Product Name

alpha-Peroxyachifolid

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(2R,3R,5S,9S,11S)-3-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8,12,13-trioxatetracyclo[9.2.2.01,10.05,9]pentadec-14-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-10(2)16(22)25-19(5)13(21)9-12-11(3)17(23)24-14(12)15-18(4)7-8-20(15,19)27-26-18/h6-8,12-15,21H,3,9H2,1-2,4-5H3/b10-6+/t12-,13+,14-,15?,18-,19+,20?/m0/s1

InChI Key

UMHHYRUGXILZJB-MVKXAPRWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@H](C3C14C=C[C@@]3(OO4)C)OC(=O)C2=C)O)C

SMILES

CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C

synonyms

alpha-peroxy-achifolid
alpha-peroxyachifolid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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